Cupric selenate

Description

Properties

CAS No. |

15123-69-0 |

|---|---|

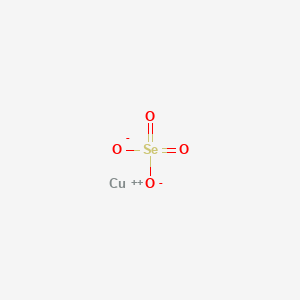

Molecular Formula |

CuH2O4Se |

Molecular Weight |

208.53 g/mol |

IUPAC Name |

copper;selenic acid |

InChI |

InChI=1S/Cu.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

ZDEQELUIKMHPBH-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)(=O)[O-].[Cu+2] |

Canonical SMILES |

O[Se](=O)(=O)O.[Cu] |

Other CAS No. |

15123-69-0 |

physical_description |

Copper selenate appears as light blue crystals. Soluble in acids, water, ammonium hydroxide. Used as a colorant. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cupric Selenate: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cupric selenate, detailing its chemical formula, molecular structure, physicochemical properties, and synthesis. The information is intended to support research and development activities where this compound may be of interest.

Chemical Formula and Nomenclature

This compound, also known as copper(II) selenate, is an inorganic compound with the chemical formula CuSeO₄ .[1][2][3] It is the copper(II) salt of selenic acid. The most commonly encountered form is the pentahydrate, CuSeO₄·5H₂O , which appears as light blue triclinic crystals.[2][3]

Molecular Structure

Anhydrous this compound (CuSeO₄): The anhydrous form consists of a crystalline lattice of copper(II) cations (Cu²⁺) and selenate anions (SeO₄²⁻).

This compound Pentahydrate (CuSeO₄·5H₂O): The pentahydrate is isomorphous with copper(II) sulfate pentahydrate, meaning they share the same crystal structure.[4] The crystal system is triclinic.[2] In this structure, the copper(II) ion is coordinated by six oxygen atoms in a distorted octahedral geometry. Four of these oxygen atoms are from four water molecules that lie in a plane, and the other two are from two different selenate anions. The fifth water molecule is held in the crystal lattice by hydrogen bonds and is not directly coordinated to the copper ion.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Form |

| Molecular Weight | 206.51 g/mol | Anhydrous[3] |

| 296.58 g/mol | Pentahydrate[2] | |

| Appearance | White solid | Anhydrous |

| Light blue triclinic crystals | Pentahydrate[2] | |

| Density | 2.559 g/cm³ | Pentahydrate |

| Solubility | Soluble in water, acids, and ammonium hydroxide. Insoluble in ethanol. | Pentahydrate |

| Thermal Decomposition | Dehydration begins around 110°C, with complete dehydration to the anhydrous form occurring by approximately 270-300°C. Further heating leads to decomposition into copper(II) oxide and selenium dioxide gas at temperatures above 500°C. | Pentahydrate |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a copper(II) salt, such as copper(II) carbonate, with selenic acid.[5] The following protocol outlines a general procedure.

Objective: To synthesize this compound pentahydrate.

Materials:

-

Copper(II) carbonate (CuCO₃)

-

Selenic acid (H₂SeO₄) solution

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallizing dish

Procedure:

-

Preparation of Selenic Acid Solution: If not commercially available, selenic acid can be prepared by the oxidation of selenious acid (H₂SeO₃) with a strong oxidizing agent like chlorine in the presence of copper carbonate.[5]

-

Reaction: In a well-ventilated fume hood, slowly add copper(II) carbonate to a stoichiometric amount of a moderately concentrated selenic acid solution with constant stirring. The reaction will produce carbon dioxide gas, so the addition should be gradual to control the effervescence. The reaction is as follows: CuCO₃(s) + H₂SeO₄(aq) → CuSeO₄(aq) + H₂O(l) + CO₂(g)

-

Dissolution and Filtration: Continue adding copper(II) carbonate until the effervescence ceases and a small amount of unreacted solid remains, ensuring all the selenic acid has reacted. Gently heat the solution to ensure complete reaction and to dissolve the this compound product. Filter the hot solution to remove any unreacted copper carbonate.

-

Crystallization: Transfer the clear blue filtrate to a crystallizing dish and allow it to cool slowly at room temperature. Blue crystals of this compound pentahydrate (CuSeO₄·5H₂O) will form.

-

Isolation and Drying: Isolate the crystals by filtration, wash them with a small amount of cold distilled water, and then allow them to air dry.

Visualization of Thermal Decomposition Pathway

The thermal decomposition of this compound pentahydrate is a multi-step process that can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the sequential loss of water molecules and the subsequent decomposition of the anhydrous salt.

References

In-Depth Technical Guide to Cupric Selenate: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric selenate (CuSeO₄) is an inorganic compound with notable chemical and physical properties that make it a subject of interest in various research and industrial applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, its synthesis, and analytical methods. It also delves into the toxicological aspects by illustrating the putative signaling pathways associated with copper and selenium toxicity, which are relevant for professionals in drug development and toxicology.

Physical Properties

This compound is most commonly available as its pentahydrate form (CuSeO₄·5H₂O), which presents as a light blue crystalline solid.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Anhydrous: CuSeO₄ Pentahydrate: CuSeO₄·5H₂O | [1] |

| Molar Mass | Anhydrous: 206.51 g/mol Pentahydrate: 296.59 g/mol | [1] |

| Appearance | Pentahydrate: Light blue triclinic crystals | [2][3] |

| Density | 2.56 g/cm³ | [2][3] |

| Melting Point | Decomposes at high temperatures | [4] |

| Boiling Point | Decomposes before boiling | |

| Solubility in Water | 10.6 ± 0.2 g/100g solution at 0°C 16.0 ± 0.1 g/100g solution at 25°C | [2] |

| Solubility in Other Solvents | Soluble in acids and ammonium hydroxide.[2] Insoluble in ethanol.[2] |

Chemical Properties

This compound exhibits reactivity characteristic of a metal salt of a strong acid. Its chemical behavior is largely dictated by the copper(II) ion and the selenate anion.

Thermal Decomposition

This compound pentahydrate undergoes a multi-step decomposition upon heating. The dehydration process is reported to be a three-step process, completing at around 300°C. The anhydrous salt then decomposes at higher temperatures. The decomposition of the anhydrous salt begins with the emission of oxygen, followed by the release of selenium dioxide (SeO₂) through several unstable intermediates, ultimately leading to the formation of copper(I) oxide (Cu₂O) at temperatures between 820 and 900°C.

Reactivity

-

With Acids: this compound is soluble in acids.[2] In the presence of a strong acid like hydrochloric acid, it will likely remain in solution as its constituent ions.

-

With Bases: It is soluble in ammonium hydroxide.[2] The addition of a strong base would precipitate copper(II) hydroxide.

-

Redox Reactions: The selenate anion (SeO₄²⁻) is a reasonably strong oxidizing agent, though less so than permanganate or dichromate. The copper(II) ion can be reduced to copper(I) or elemental copper by suitable reducing agents.

Experimental Protocols

Synthesis of this compound

Generalized Synthesis Workflow:

Caption: Generalized workflow for the synthesis of this compound.

A plausible synthesis route involves the reaction of copper carbonate with selenic acid:

CuCO₃ + H₂SeO₄ → CuSeO₄ + H₂O + CO₂

The resulting solution would then be concentrated to induce crystallization of this compound pentahydrate.

Another described method involves the oxidation of copper selenite by chlorine.[5]

Quantitative Analysis

The quantitative analysis of this compound can be performed by determining the concentration of copper and selenium independently.

Analytical Methods Workflow:

Caption: General workflow for the quantitative analysis of this compound.

-

Copper Determination: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) are standard methods for the quantification of copper in aqueous solutions.

-

Selenium Determination: Selenium can also be determined by AAS or ICP-AES. Fluorometry is another sensitive method for selenium analysis. For environmental and biological samples, numerous well-established methods are available that can be adapted for this compound analysis.[6]

Toxicological Profile and Signaling Pathways

This compound is classified as a toxic compound, with its toxicity stemming from both the copper and selenate ions. It is important for researchers and drug development professionals to understand the potential mechanisms of toxicity.

Copper Toxicity Pathway

Excess intracellular copper can lead to cell death through a recently described mechanism termed "cuproptosis". This process is distinct from other forms of regulated cell death. The proposed pathway involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation and subsequent cell death. Additionally, copper is well-known to induce oxidative stress through Fenton-like reactions.

Caption: Putative signaling pathways of copper toxicity.

Selenium Toxicity Pathway

The toxicity of selenium compounds, including selenate, is often attributed to the generation of reactive oxygen species (ROS). Selenate can be metabolically reduced to selenite, which can then react with thiols such as glutathione to produce superoxide radicals. Another proposed mechanism involves the misincorporation of selenium into proteins in place of sulfur, leading to dysfunctional proteins and cellular stress.

Caption: Putative signaling pathways of selenium toxicity.

Conclusion

This compound is a compound with well-defined physical properties and predictable chemical reactivity. Its toxicity, a crucial consideration for its handling and potential applications, is a composite of the individual toxicities of copper and selenium. For professionals in research and drug development, a thorough understanding of these properties and the underlying toxicological mechanisms is paramount for safe and effective utilization of this compound. Further research to elucidate a precise melting point and to develop standardized synthesis and analytical protocols would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Synthesis of Cupric Selenate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of cupric selenate pentahydrate (CuSeO₄·5H₂O). The methodologies presented are based on established principles of inorganic synthesis, drawing parallels with the well-documented preparation of isostructural metal sulfates. This document is intended to serve as a valuable resource for researchers requiring a detailed understanding of this compound.

Chemical Properties and Stoichiometry

A clear understanding of the fundamental chemical properties of the reactants and the final product is essential for a successful synthesis. The table below summarizes key quantitative data for the primary chemicals involved in the proposed synthesis of this compound pentahydrate.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Copper(II) Carbonate | CuCO₃ | 123.55 | Green powder, insoluble in water, reacts with acids. |

| Selenic Acid | H₂SeO₄ | 144.97 | Strong, hygroscopic acid, highly soluble in water. |

| This compound Pentahydrate | CuSeO₄·5H₂O | 296.59 | Blue crystalline solid. |

Synthesis of this compound Pentahydrate

The synthesis of this compound pentahydrate can be effectively achieved through the reaction of a copper(II) salt, such as copper(II) carbonate, with selenic acid. This acid-base reaction yields a solution of copper selenate, from which the pentahydrate crystals can be obtained by controlled crystallization.

Chemical Reaction

The balanced chemical equation for the reaction between copper(II) carbonate and selenic acid is as follows:

CuCO₃(s) + H₂SeO₄(aq) → CuSeO₄(aq) + H₂O(l) + CO₂(g)

This reaction is an exothermic process that results in the formation of a blue solution of copper selenate, with the evolution of carbon dioxide gas.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound pentahydrate:

Materials:

-

Copper(II) carbonate (CuCO₃)

-

Selenic acid (H₂SeO₄), ~40% aqueous solution

-

Distilled or deionized water

-

Beaker (250 mL)

-

Stirring rod

-

Heating plate

-

Watch glass

-

Filtration apparatus (funnel and filter paper)

-

Crystallizing dish

-

Ethanol (for washing crystals)

-

Ether (for drying crystals)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, carefully measure a specific molar quantity of ~40% selenic acid solution into a 250 mL beaker. Begin gentle stirring of the acid solution.

-

Addition of Copper Carbonate: Slowly and in small portions, add a stoichiometric amount of copper(II) carbonate to the selenic acid solution. The addition should be gradual to control the effervescence of carbon dioxide. Continue stirring until the reaction ceases and all the copper carbonate has dissolved, resulting in a clear blue solution.

-

Concentration of the Solution: Gently heat the copper selenate solution on a heating plate to concentrate it. Avoid boiling. The solution is sufficiently concentrated when a small sample, upon cooling, shows the formation of small crystals.

-

Crystallization: Cover the crystallizing dish with a watch glass, leaving a small opening to allow for slow evaporation. Allow the concentrated solution to cool down slowly to room temperature. For better crystal formation, the solution can be placed in a refrigerator (do not freeze). The solubility of copper selenate decreases at lower temperatures, promoting the crystallization of the pentahydrate form.

-

Isolation and Washing of Crystals: Once a significant amount of blue crystals has formed, carefully decant the supernatant liquid. Collect the crystals by filtration. Wash the crystals with a small amount of cold distilled water to remove any remaining impurities, followed by a wash with ethanol to remove the water.

-

Drying: Dry the crystals by pressing them between two sheets of filter paper and then allowing them to air-dry or by a brief wash with ether. Store the final product in a well-sealed container.

Characterization of this compound Pentahydrate

To confirm the identity and purity of the synthesized this compound pentahydrate, various analytical techniques can be employed.

Physical Appearance

This compound pentahydrate should appear as blue, triclinic crystals.

Solubility Data

The solubility of this compound in water is temperature-dependent, a crucial factor for crystallization.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 10.6 ± 0.2[1][2] |

| 25 | 16.0 ± 0.1[1][2] |

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound pentahydrate will show characteristic absorption bands corresponding to the vibrations of the selenate ion (SeO₄²⁻) and the water of hydration (H₂O). An ATR-IR spectrum of Copper (II) selenate, pentahydrate is available for comparison.[3]

Raman Spectroscopy: Raman spectroscopy is another valuable tool for characterizing the vibrational modes of the selenate group and the crystalline lattice. A study on the infrared and Raman spectra of CuSO₄·5H₂O, and CuSeO₄·5H₂O provides comparative data.[4]

Thermal Analysis

The thermal dehydration and decomposition of copper selenate pentahydrate is a multi-step process.[2][3] The dehydration begins at lower temperatures, with the complete removal of water of crystallization occurring by 300 °C.[2][3] The decomposition of the anhydrous salt starts at higher temperatures.[2][3]

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and characterization of this compound pentahydrate.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound pentahydrate. By leveraging the well-established chemistry of copper salts and providing detailed experimental and characterization workflows, this document serves as a practical resource for researchers in various scientific disciplines. The provided data and diagrams are intended to facilitate a deeper understanding of the synthesis process and the properties of the final compound.

References

An In-depth Technical Guide to Cupric Selenate: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cupric selenate, detailing its chemical identity, physicochemical properties, synthesis methodologies, and its interactions with biological systems. The information is curated to support research and development activities, particularly in the fields of chemistry, materials science, and pharmacology.

Chemical Identification and Synonyms

This compound, an inorganic compound, is identified by the following CAS number and is also known by several synonyms.

| Identifier | Value |

| CAS Number | 15123-69-0 |

| Synonyms | Copper selenate |

| Selenic acid, copper(2+) salt (1:1) | |

| Copper(II) selenate |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The pentahydrate form is a light blue solid.[1]

| Property | Value | Reference |

| Molecular Formula | CuO₄Se | [1] |

| Molecular Weight | 206.51 g/mol | [1] |

| Appearance | Light blue solid (Pentahydrate) | [1] |

| Solubility | Soluble in water, acid, and ammonia water; insoluble in alcohol | [2] |

| Density | 2.6 g/cm³ | [3] |

Experimental Protocols

Generalized Synthesis of Copper Selenide Nanoparticles

While specific protocols for the synthesis of this compound (CuSeO₄) are less common in contemporary literature, which primarily focuses on copper selenide nanoparticles for materials science applications, a generalized experimental protocol for the synthesis of copper selenide (CuSe) nanoparticles is provided below. This protocol is a composite of methodologies described in the literature.

Objective: To synthesize copper selenide (CuSe) nanoparticles.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium selenite (Na₂SeO₃)

-

Sodium borohydride (NaBH₄)

-

Ternary oil-in-water (o/w) emulsion system

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of Emulsion System: Prepare a stable oil-in-water emulsion. The specific composition of the emulsion (oil, water, and surfactant) should be optimized for nanoparticle stability.

-

Precursor Solution Preparation:

-

Dissolve a calculated amount of copper(II) chloride dihydrate in the aqueous phase of the emulsion to create the copper precursor solution.

-

In a separate aqueous solution, dissolve sodium selenite.

-

-

Reduction of Selenium Source: Add a freshly prepared aqueous solution of sodium borohydride dropwise to the sodium selenite solution under constant stirring. This reduces the selenite to selenide ions.

-

Nanoparticle Formation: Slowly add the copper precursor solution to the solution containing the selenide ions under vigorous stirring. The reaction between copper(II) ions and selenide ions will lead to the formation of copper selenide nanoparticles.

-

Purification: The synthesized copper selenide nanoparticles can be purified by repeated centrifugation and washing with distilled water and ethanol to remove unreacted precursors and byproducts.

-

Drying: The purified nanoparticles are then dried under vacuum at a low temperature.

Investigation of Copper's Effect on Selenoprotein Synthesis

This protocol outlines a cell-based assay to study the interference of copper on the synthesis of selenoproteins.

Objective: To determine the effect of copper on the expression and activity of selenoproteins in a human cell line.

Cell Line: Human hepatocarcinoma cell line (HepG2).

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Copper sulfate (CuSO₄) solution

-

Sodium selenite (Na₂SeO₃) solution

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

-

Reagents for protein extraction and Western blotting

-

Assay kits for measuring the activity of selenoproteins (e.g., Glutathione Peroxidase (GPX) and Thioredoxin Reductase (TXNRD))

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in a suitable medium until they reach the desired confluency.

-

Treat the cells with varying concentrations of copper sulfate in the presence or absence of a fixed concentration of sodium selenite. Include appropriate controls (untreated cells, cells treated with only copper, and cells treated with only selenite).

-

-

Gene Expression Analysis:

-

After the treatment period, harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Use qPCR to quantify the mRNA levels of target selenoprotein genes (e.g., GPX1, TXNRD1).

-

-

Protein Expression Analysis:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Perform Western blotting using specific antibodies to detect the protein levels of the selenoproteins of interest.

-

-

Enzyme Activity Assays:

-

Prepare cell lysates from the treated cells.

-

Measure the enzymatic activity of GPX and TXNRD using commercially available assay kits according to the manufacturer's instructions.

-

Visualizations

Signaling Pathway: Copper and Selenium in Ovarian Granulosa Cells

The following diagram illustrates the proposed signaling pathway activated by copper and selenium in ovarian granulosa cells, leading to the transcription of CYP19A1, an enzyme involved in estradiol synthesis.

References

cupric selenate solubility in different solvents

An In-depth Technical Guide on the Solubility of Cupric Selenate

For researchers, scientists, and professionals engaged in drug development and material science, a thorough understanding of a compound's solubility is fundamental. This compound (CuSeO₄), an inorganic compound with applications as a colorant and potential uses in other chemical syntheses, exhibits varied solubility across different solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a visual representation of a standard experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly dependent on the nature of the solvent and the temperature. The available quantitative and qualitative data are summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility | Form |

| Water | 0 | 10.6 ± 0.2 g / 100g solution | Pentahydrate (CuSeO₄·5H₂O)[1][2] |

| Water | 25 | 16.0 ± 0.1 g / 100g solution | Pentahydrate (CuSeO₄·5H₂O)[1][2] |

| Alcohols (general) | Not Specified | Insoluble | Anhydrous/Pentahydrate[3] |

| Ethanol | Not Specified | Insoluble | Anhydrous/Pentahydrate[1][2] |

| Acetone | Not Specified | Very slightly soluble | Anhydrous/Pentahydrate[1][2] |

| Acids | Not Specified | Soluble | Anhydrous/Pentahydrate[1][2][3] |

| Ammonium Hydroxide | Not Specified | Soluble | Anhydrous/Pentahydrate[1][2][3] |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt such as this compound can be performed using several established methods. The two most common and reliable methods are the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the liquid phase is then determined by a suitable analytical technique.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a precisely measured volume of the desired solvent (e.g., water, ethanol, acetone). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the flasks to prevent solvent evaporation. Place the flasks in a constant-temperature water bath or incubator with continuous agitation (e.g., using a shaker). The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours. To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by filtration through a syringe filter (e.g., 0.2 µm PES filter) or by centrifugation followed by careful decantation of the supernatant.

-

Analysis: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of this compound in the diluted solution using a suitable analytical method. For this compound, this could be:

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of copper.

-

UV-Vis Spectrophotometry , if this compound exhibits a characteristic absorbance at a specific wavelength. A calibration curve with known concentrations of this compound would be required.

-

-

Calculation: From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution. Express the solubility in appropriate units, such as g/100 mL, g/100 g of solvent, or mol/L.

Gravimetric Method

The gravimetric method is a simpler, yet effective, technique for determining solubility, particularly in water.

Principle: A saturated solution is prepared, and a known volume or mass of the clear solution is taken. The solvent is then evaporated, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation of Saturated Solution: Add an excess of this compound to a volume of the solvent in a conical flask. Stir the mixture vigorously at a constant temperature until the solution is saturated, ensuring some undissolved solid remains.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Sample Measurement: Pipette a precise volume (e.g., 10 ml) of the clear filtrate into a pre-weighed evaporating dish.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent completely. An oven set at a temperature just above the boiling point of the solvent (e.g., 105-110 °C for water) can be used for the final drying stage.

-

Drying and Weighing: Cool the evaporating dish in a desiccator to prevent moisture absorption and then weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation:

-

Mass of solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility is then expressed as grams of solute per 100 g of solvent or other desired units.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

References

An In-depth Technical Guide to the Crystal Structure of Anhydrous Cupric Selenate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystal structure of anhydrous cupric selenate (CuSeO₄). A comprehensive review of the existing scientific literature reveals a notable scarcity of detailed crystallographic data for this compound. In light of this, the guide provides an in-depth analysis of anhydrous cupric sulfate (CuSO₄), a closely related and well-characterized isostructural analogue. The crystallographic data of anhydrous CuSO₄ serves as a robust predictive model for the probable structure of anhydrous this compound. This document offers detailed experimental protocols for the synthesis and crystallographic analysis applicable to anhydrous metal selenates, alongside structured data tables and visualizations to aid researchers in further investigation of this compound.

Current State of Research on Anhydrous this compound (CuSeO₄)

Anhydrous this compound is an inorganic compound with the chemical formula CuSeO₄[1]. Despite its simple formulation, a thorough search of crystallographic databases and scientific literature indicates that a definitive, experimentally determined crystal structure for the anhydrous form has not been widely reported. Most of the available research focuses on the hydrated forms of this compound, such as the pentahydrate (CuSeO₄·5H₂O), or other copper-selenium compounds like copper selenides (CuSe, Cu₂Se)[2][3][4][5].

The lack of a published crystal structure for anhydrous CuSeO₄ presents a significant knowledge gap for researchers. Understanding the precise atomic arrangement is crucial for predicting its physical and chemical properties, designing new materials, and for applications in fields such as catalysis and solid-state chemistry.

Predictive Model: The Crystal Structure of Anhydrous Cupric Sulfate (CuSO₄)

In the absence of direct experimental data for anhydrous CuSeO₄, the crystal structure of anhydrous cupric sulfate (CuSO₄) provides the best available predictive model. Both compounds consist of a Cu²⁺ cation and a tetrahedral XO₄²⁻ anion (where X is S or Se). Given that sulfur and selenium are both in Group 16 of the periodic table and have similar chemical properties, it is highly probable that their anhydrous copper salts are isostructural.

Anhydrous CuSO₄ has an orthorhombic crystal structure[6][7]. The structure was first determined by Kokkoros & Rentzeperis in 1958 and has since been refined[8]. It belongs to the space group Pnma[7][8][9]. The copper(II) ion is in a distorted octahedral coordination environment, which is a common feature for Cu²⁺ due to the Jahn-Teller effect[9].

Crystallographic Data for Anhydrous Cupric Sulfate

The following table summarizes the key crystallographic data for anhydrous CuSO₄, which can be used as a reference for future studies on anhydrous CuSeO₄.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [6][7] |

| Space Group | Pnma (No. 62) | [7][8][9] |

| Lattice Parameters | a = 8.39 Å, b = 6.69 Å, c = 4.83 Å | [8] |

| Formula Units (Z) | 4 | [8] |

| Molar Mass | 159.609 g/mol | [6] |

| Density (calculated) | 3.6 g/cm³ | [6] |

Coordination Environment and Interatomic Distances

The coordination polyhedron around the copper atom in anhydrous CuSO₄ is a distorted octahedron formed by six oxygen atoms from neighboring sulfate tetrahedra. This distortion is characterized by two longer and four shorter Cu-O bonds, often referred to as a (4+2) coordination[9].

| Bond | Distance (Å) | Reference |

| Cu-O(1) | 2.37 Å (x2) | [8] |

| Cu-O(2) | 2.00 Å (x2) | [8] |

| Cu-O(3) | 1.89 Å (x2) | [8] |

| S-O(1) | 1.54 Å | [8] |

| S-O(2) | 1.59 Å | [8] |

| S-O(3) | 1.46 Å (x2) | [8] |

Proposed Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and structural characterization of anhydrous this compound.

Synthesis of Anhydrous this compound

Method 1: Dehydration of Hydrated this compound

This is the most straightforward method, analogous to the preparation of anhydrous CuSO₄ from its pentahydrate[10].

-

Starting Material: Obtain high-purity this compound pentahydrate (CuSeO₄·5H₂O).

-

Dehydration: Place the hydrated salt in a ceramic crucible. Heat the sample in a furnace under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Heating Profile:

-

Heat slowly to 100-120 °C to remove the first two water molecules.

-

Increase the temperature to 150-180 °C to remove the next two water molecules.

-

Finally, heat to 250-300 °C to remove the last water molecule. The final temperature should be maintained for several hours to ensure complete dehydration. Note that decomposition may occur at higher temperatures.

-

-

Cooling and Storage: Cool the sample to room temperature in a desiccator to prevent rehydration. The resulting white or pale greenish powder should be stored in a tightly sealed container under inert gas.

Method 2: Single Crystal Growth from Nonaqueous Solution

This method is adapted from the growth of anhydrous CuSO₄ single crystals and is suitable for single-crystal X-ray diffraction studies[11].

-

Solvent Preparation: Prepare a nonaqueous solvent mixture, for example, by dissolving ammonium selenate ((NH₄)₂SeO₄) in concentrated selenic acid (H₂SeO₄).

-

Dissolution: Dissolve a source of copper, such as copper(II) oxide (CuO) or the synthesized anhydrous CuSeO₄ powder, in the heated solvent (e.g., at 200 °C) to create a saturated solution.

-

Crystal Growth: Slowly cool the saturated solution over several days. Single crystals of anhydrous CuSeO₄ are expected to form.

-

Isolation: Decant the excess solvent and wash the crystals with a suitable anhydrous solvent (e.g., anhydrous ethanol) to remove any residual acid. Dry the crystals under vacuum.

Crystallographic Characterization

Method 1: Powder X-ray Diffraction (PXRD)

PXRD is essential for phase identification and for determining lattice parameters from a polycrystalline sample.

-

Sample Preparation: Finely grind the synthesized anhydrous CuSeO₄ powder to ensure random crystal orientation. Pack the powder into a sample holder.

-

Data Collection: Collect the diffraction pattern using a powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å). Scan a 2θ range from approximately 10° to 90° with a small step size and sufficient counting time.

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern to databases (e.g., ICDD) to confirm the phase purity.

-

Unit Cell Determination: Index the diffraction peaks to determine the crystal system and initial lattice parameters.

-

Structure Refinement: Use the Rietveld refinement method to refine the crystal structure, including lattice parameters, atomic positions, and site occupancies, using the anhydrous CuSO₄ structure as a starting model[9].

-

Method 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most accurate and detailed information about the crystal structure, including bond lengths and angles[12].

-

Crystal Selection: Select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other defects[13]. Mount the crystal on a goniometer head.

-

Data Collection: Use a single-crystal diffractometer equipped with a CCD or CMOS detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement:

-

Unit Cell and Space Group Determination: The diffractometer software will determine the unit cell and likely space group from the initial diffraction images.

-

Structure Solution: The positions of the heavy atoms (Cu and Se) can be determined using direct methods or Patterson methods. The oxygen atoms can be located from the difference Fourier map.

-

Structure Refinement: The structural model is refined by least-squares methods against the experimental data to minimize the difference between observed and calculated structure factors. This yields precise atomic coordinates, bond lengths, and bond angles.

-

Visualizations

Predicted Crystal Structure of Anhydrous this compound

The following diagram illustrates the predicted coordination environment in anhydrous this compound, based on the known structure of anhydrous cupric sulfate. It shows the distorted octahedral coordination of the copper ion by oxygen atoms from six neighboring selenate tetrahedra.

Caption: Predicted coordination of Cu²⁺ in anhydrous CuSeO₄.

Experimental Workflow for Structural Determination

The following diagram outlines the logical workflow for the synthesis and definitive structural characterization of anhydrous this compound.

Caption: Workflow for structural analysis of anhydrous CuSeO₄.

Conclusion and Future Outlook

While the crystal structure of anhydrous this compound remains to be experimentally determined and published, a strong predictive model exists based on its isostructural analogue, anhydrous cupric sulfate. It is highly probable that anhydrous CuSeO₄ is orthorhombic, belongs to the space group Pnma, and features a distorted octahedral coordination around the copper(II) ion. The methodologies for synthesis and characterization outlined in this guide provide a clear path for researchers to definitively determine this structure. Such a determination would be a valuable contribution to the field of inorganic chemistry and materials science, enabling a deeper understanding of the properties and potential applications of this compound.

References

- 1. This compound | CuO4Se | CID 167246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of copper selenides with different stoichiometric compositions and their thermoelectric performance at a low temperature range - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. byjus.com [byjus.com]

- 7. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 11. Crystallization of Anhydrous Copper Sulfate From Sulfuric Acid—Ammonium Sulfate Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on Cupric Selenate: Molecular Weight and Density

This technical guide provides a comprehensive overview of the molecular weight and density of cupric selenate, intended for researchers, scientists, and professionals in drug development. The document outlines the key physical properties, details the experimental methodologies for their determination, and presents a logical framework for molecular weight calculation.

Quantitative Data Summary

The physical properties of this compound are presented below, distinguishing between its anhydrous and pentahydrate forms.

| Property | Anhydrous this compound (CuSeO₄) | This compound Pentahydrate (CuSeO₄·5H₂O) |

| Molecular Weight | 206.51 g/mol [1] | 296.59 g/mol [2] |

| 206.5 g/mol [3][4][5] | ||

| Density | 2.6 g/cm³[4][6] | 2.559 g/mL[7] |

| Appearance | Solid[4] | Light blue solid[1] |

| Molecular Formula | CuO₄Se[1][3] | CuH₁₀O₉Se[2] |

Experimental Protocols

The determination of the molecular weight and density of inorganic compounds like this compound involves precise experimental techniques. Below are detailed methodologies for key experiments.

Determination of Density

1. Gas Pycnometry (Helium Pycnometry)

Gas pycnometry is a common and highly accurate method for determining the skeletal density of a solid powder.[1] It operates on the principle of gas displacement, typically using an inert gas like helium, and Boyle's Law.[7]

-

Principle: The volume of the solid material is determined by measuring the pressure change of helium in a calibrated volume. Helium is used because its small atomic size allows it to penetrate small pores, providing a more accurate measurement of the solid's volume, excluding pore volume.[7]

-

Methodology:

-

A known mass of the this compound sample is placed in a sample chamber of a known volume.

-

The sample chamber is sealed and purged with helium to remove any adsorbed gases.

-

Helium is introduced into a reference chamber of a known volume at a specific pressure.

-

A valve connecting the reference and sample chambers is opened, allowing the gas to expand into the sample chamber.

-

The final equilibrium pressure is measured.

-

By applying Boyle's Law, the volume of the sample can be calculated from the initial and final pressures and the known volumes of the chambers.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

-

2. X-ray Crystallography

For crystalline solids, X-ray crystallography can be used to determine the density with high precision.[2] This method relies on determining the crystal structure and unit cell dimensions.

-

Principle: By diffracting X-rays off a single crystal of this compound, the arrangement of atoms in the crystal lattice and the dimensions of the unit cell can be determined. The density is calculated from the mass of the atoms in the unit cell and the volume of the unit cell.

-

Methodology:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The positions and intensities of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group.

-

This information reveals the number of formula units (Z) per unit cell.

-

The volume (V) of the unit cell is calculated from its parameters.

-

The density (ρ) is then calculated using the formula: ρ = (Z × M) / (V × Nₐ), where M is the molar mass and Nₐ is Avogadro's number.[8]

-

Determination of Molecular Weight

1. Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[9] For inorganic salts, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be utilized.[10]

-

Principle: The sample is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio by electric and magnetic fields. A detector then measures the abundance of each ion.

-

Methodology:

-

A dilute solution of this compound is introduced into the mass spectrometer.

-

The sample is vaporized and ionized in a high-temperature plasma (for ICP-MS). This process breaks the compound down into its constituent elemental ions.[11]

-

The ions are guided into a mass analyzer, which separates them according to their mass-to-charge ratio.

-

A detector records the intensity of each ion, producing a mass spectrum.

-

By identifying the isotopic peaks for copper, selenium, and oxygen, the elemental composition can be confirmed, and the molecular weight of the original this compound molecule can be accurately reconstructed.

-

Logical Relationship Diagram

The following diagram illustrates the logical process of calculating the molecular weight of anhydrous this compound from the atomic weights of its constituent elements.

Caption: Logical workflow for calculating the molecular weight of this compound.

References

- 1. measurlabs.com [measurlabs.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. pobel.com [pobel.com]

- 4. mt.com [mt.com]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 10. Mass spectrometric in the analysis of inorganic substances [pubs.usgs.gov]

- 11. vertes.columbian.gwu.edu [vertes.columbian.gwu.edu]

An In-depth Technical Guide to the Hazards and Toxicity of Cupric Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric selenate (CuSeO₄), an inorganic compound composed of copper in its +2 oxidation state and the selenate anion, presents a significant toxicological profile of interest to researchers, scientists, and professionals in drug development. Its hazardous nature stems from the combined toxicities of both copper and selenium, two elements with complex and dose-dependent biological effects. While essential micronutrients at low concentrations, both copper and selenium can induce significant toxicity at elevated levels. This guide provides a comprehensive overview of the known hazards and toxicological properties of this compound, drawing from available data on its constituent elements and related compounds.

Physicochemical Properties

| Property | Value |

| Chemical Formula | CuSeO₄ |

| Molar Mass | 206.51 g/mol |

| Appearance | Blue crystals |

| Solubility | Soluble in water |

Toxicological Data

Table 1: Acute Toxicity Data for Copper Compounds

| Chemical | Test Species | Route of Administration | LD50/LC50 | Reference |

| Copper (II) Sulfate | Rat | Oral | 300 mg/kg | MSDS |

| Copper (II) Sulfate | Rat | Dermal | > 2000 mg/kg | MSDS |

| Copper (II) Chloride | Rat | Oral | 140 mg/kg | MSDS |

Table 2: Acute Toxicity Data for Selenium Compounds

| Chemical | Test Species | Route of Administration | LD50/LC50 | Reference |

| Sodium Selenate | Rat | Oral | 6 mg/kg | MSDS |

| Sodium Selenite | Rat | Oral | 7 mg/kg | MSDS |

| Selenious Acid | Rat | Oral | 25-65 mg/kg | MSDS |

Table 3: Acute Toxicity of other Copper-Selenium Compounds

| Chemical | Test Species | Route of Administration | GHS Category | Reference |

| Copper (II) Selenite | Not specified | Oral | Category 3 (Toxic if swallowed) | [1][2] |

| Copper (II) Selenite | Not specified | Inhalation | Category 3 (Toxic if inhaled) | [1][2] |

| Copper (II) Selenide | Not specified | Oral | Category 3 (Toxic if swallowed) | [3][4][5] |

| Copper (II) Selenide | Not specified | Inhalation | Category 3 (Toxic if inhaled) | [3][4][5] |

Hazard Identification and Classification

Based on the toxicity of its components and related compounds, this compound is expected to be classified as a hazardous substance.

-

Acute Toxicity (Oral, Inhalation): Likely to be toxic if swallowed or inhaled.[1][2][3][4][5]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure. The liver and kidneys are potential target organs.[6][7]

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is a composite of the individual toxic mechanisms of copper and selenium, which primarily involve the induction of oxidative stress and apoptosis.

Copper-Induced Oxidative Stress

Excess copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. This initiates a cascade of oxidative damage to cellular components, including lipids, proteins, and DNA.

Selenium-Induced Apoptosis

At high concentrations, selenium compounds are known to induce apoptosis (programmed cell death) through various signaling pathways. A key mechanism involves the generation of reactive oxygen species, leading to mitochondrial dysfunction and the activation of caspases, a family of proteases that execute apoptosis.

Experimental Protocols

The following are generalized protocols for assessing the toxicity of a substance like this compound, based on OECD guidelines. These should be adapted based on the specific experimental setup and regulatory requirements.

Experimental Workflow for Acute Oral Toxicity (Adapted from OECD 423)

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: A single dose of this compound, dissolved in a suitable vehicle (e.g., water), is administered by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The number of animals that die or show signs of toxicity at each dose level is recorded to determine the appropriate GHS hazard category.

Experimental Workflow for In Vitro Mammalian Cell Micronucleus Test (Adapted from OECD 487)

References

- 1. drugs.com [drugs.com]

- 2. Effect of dietary copper on selenium toxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. internationalcopper.org [internationalcopper.org]

- 5. Understanding Fate and Effects of Copper Pesticides in Aquatic Systems [scirp.org]

- 6. Ecotoxicological effects of copper and selenium combined pollution on soil enzyme activities in planted and unplanted soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Cupric Selenate Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the chemical, physical, and biological properties of cupric selenate (CuSeO₄) and its related compounds. The information presented herein is collated from various scientific studies to serve as a comprehensive resource for professionals in research and development. This document details the compound's structural characteristics, thermal behavior, and synthesis protocols, and explores its biological interactions and potential applications.

Physical and Chemical Properties

This compound, also known as copper(II) selenate, is an inorganic compound that primarily exists as a hydrated salt, most commonly copper selenate pentahydrate (CuSeO₄·5H₂O). It presents as light blue triclinic crystals.[1][2] The anhydrous form has a molecular weight of 206.51 g/mol .[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | Anhydrous: CuSeO₄ Pentahydrate: CuSeO₄·5H₂O | [3][4] |

| Molecular Weight | Anhydrous: 206.51 g/mol Pentahydrate: 296.59 g/mol (calculated) | [3] |

| Appearance | Light blue triclinic crystals (pentahydrate) | [1][2][5] |

| Density | 2.56 g/cm³ | [5] |

| Solubility | Soluble in water, acid solutions, and ammonium hydroxide.[1][2][5] Insoluble in ethanol.[1][5] |

Crystal Structure

While this compound (CuSeO₄) is known, much of the detailed crystallographic research focuses on related compounds like copper selenite (Cu₂SeO₄, referring to a mixed-valence compound, not this compound) and copper oxide selenite (Cu₂OSeO₃). Copper selenite (Cu₂SeO₄) has been synthesized via hydrothermal methods and crystallizes in the cubic chiral space group P2₁3.[6] Its structure is a three-dimensional network of {CuO₅} square pyramids, {CuO₅} trigonal bipyramids, and {SeO₃} trigonal pyramids.[6] Another related compound, copper selenite chloride (Cu₅(SeO₃)₄Cl₂), crystallizes in the monoclinic space group P2₁/c.[7]

Table 2: Crystallographic Data for Selected Copper-Selenium Compounds

| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Source |

| Copper Selenite | Cu₂SeO₄ | Cubic | P2₁3 | a = 8.924 nm (for Cu₂OSeO₃) | [6][8] |

| Copper Selenite Chloride | Cu₅(SeO₃)₄Cl₂ | Monoclinic | P2₁/c | a=10.9104 Å, b=8.3134 Å, c=7.5490 Å, β=90.71° | [7] |

| Copper(I) Selenide | Cu₂Se | Monoclinic | Cm | - | [9] |

Thermal Properties and Decomposition

The thermal behavior of copper selenate pentahydrate (CuSeO₄·5H₂O) has been studied using techniques like Thermal Gravimetry (TG) and Temperature Programmed Desorption Mass Spectrometry (TPD-MS).[10][11] The compound undergoes a multi-step process of dehydration followed by a more complex decomposition at higher temperatures.

Dehydration

The dehydration of CuSeO₄·5H₂O is a three-step process that completes around 300°C.[10][11]

Decomposition

The decomposition of the resulting anhydrous salt is a complex series of successive steps occurring between 480°C and 900°C.[10][11] The process begins with the emission of oxygen, followed by the release of selenium dioxide (SeO₂) through several unstable intermediates, ultimately leading to the conversion of copper monoxide to dicopper monoxide (Cu₂O).[10][11][12]

Caption: Thermal decomposition pathway of CuSeO₄·5H₂O.

Table 3: Key Stages in Thermal Decomposition of CuSeO₄·5H₂O[10][11]

| Temperature Range | Process | Products Emitted | Solid Residue |

| Up to 300°C | Dehydration | H₂O | Anhydrous CuSeO₄ |

| 480 - 490°C | Initial Decomposition | O₂ | Copper Selenite |

| 500 - 620°C | Intermediate Decomposition | SeO₂ | Copper Monoxide (CuO) |

| 820 - 900°C | Final Reduction | O₂ | Dicopper Monoxide (Cu₂O) |

Experimental Protocols

Detailed experimental procedures are crucial for reproducing scientific findings. Below are summaries of protocols for the synthesis of related copper-selenium compounds and their analysis.

Synthesis of Copper Selenide (CuSe) Nanoparticles via Emulsion

This method utilizes an oil-in-water emulsion system to synthesize CuSe nanoparticles at room temperature.[13]

-

Precursors: Copper(II) chloride dihydrate (CuCl₂·2H₂O) and sodium selenite (Na₂SeO₃) are used as copper and selenium sources, respectively.

-

Emulsion System: A ternary oil-in-water (o/w) system is prepared.

-

Reduction: Sodium borohydride (NaBH₄) is introduced as a reducing agent to reduce the sodium selenite.

-

Reaction: The reaction is carried out at room temperature, leading to the formation of CuSe nanoparticles.

-

Characterization: The resulting nanoparticles are analyzed using X-Ray Diffraction (XRD) to determine size and crystal structure, and UV-Visible spectroscopy to determine the band gap.[13]

Caption: Workflow for CuSe nanoparticle synthesis via emulsion.

Thermal Analysis Protocol

The thermal decomposition of CuSeO₄·5H₂O can be investigated using the following protocol.[10][11]

-

Instrumentation: A coupled Thermogravimetric Analyzer (TGA) and Mass Spectrometer (MS) is used.

-

Sample Preparation: A precise amount of CuSeO₄·5H₂O is placed in the TGA crucible.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) from room temperature up to ~1000°C.

-

Data Collection: The TGA records mass loss as a function of temperature. Simultaneously, the MS analyzes the gaseous species evolved during decomposition.

-

Analysis: The resulting TG curve shows distinct steps corresponding to the loss of water and other molecules. The MS data identifies the composition of the evolved gases at each step, confirming the decomposition pathway.

Biological Interactions and Toxicity

The biological effects of selenium compounds are of significant interest, particularly their interactions with essential metals like copper.

Copper-Selenite Antagonism

Studies have shown that copper can antagonize the cytotoxic effects of selenite. In HT-29 human colon cancer cells, copper (as copper sulfate) was found to inhibit selenite-induced apoptosis and cell cycle arrest.[14] Evidence suggests this interaction may occur extracellularly, where copper ions interact with selenite, reducing the intracellular accumulation of selenium and thus mitigating its toxic effects.[14] This interaction forms the basis of the antagonistic relationship between the two elements.

References

- 1. Copper selenate - CAMEO [cameo.mfa.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | CuO4Se | CID 167246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Copper selenate, pentahydrate | CuH4O5Se | CID 516866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. worldresearchlibrary.org [worldresearchlibrary.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper oxide selenite - Wikipedia [en.wikipedia.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. akjournals.com [akjournals.com]

- 11. cris.bgu.ac.il [cris.bgu.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Copper may interact with selenite extracellularly in cultured HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Cupric Selenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of cupric selenate. Rooted in the early 19th-century advancements in elemental discovery and crystallography, the story of this compound is intrinsically linked to the foundational principles of modern chemistry. This document serves as a detailed resource, offering quantitative data, historical context, and practical experimental protocols for professionals in research and development.

Historical Context and Discovery

The journey to understanding this compound begins with the discovery of its constituent elements and the development of key chemical theories.

The Discovery of Selenium by Berzelius

In 1817, the Swedish chemist Jöns Jacob Berzelius, a pivotal figure in the establishment of modern chemistry, discovered the element selenium.[1] While investigating a reddish-brown residue from the lead chambers of a sulfuric acid plant, Berzelius initially suspected the presence of tellurium.[1] However, further meticulous analysis revealed a new element with properties analogous to sulfur and tellurium.[1] In a nod to its terrestrial counterpart, tellurium (named after the Latin tellus, meaning "earth"), Berzelius named the new element selenium, from the Greek word selene, meaning "moon".[1]

Mitscherlich and the Law of Isomorphism

The conceptual framework for understanding the structure of this compound was laid by the German chemist Eilhard Mitscherlich. In 1819, Mitscherlich formulated the law of isomorphism, which posits that substances with similar chemical compositions often possess the same crystalline form.[2] This principle was a significant departure from the prevailing view that each substance had a unique crystal structure.[2] Berzelius quickly recognized the profound implications of Mitscherlich's law, particularly for determining the atomic weights of elements.[2]

A crucial aspect of Mitscherlich's work was his demonstration that selenates are isomorphous with sulfates.[3] This finding was instrumental in elucidating the nature of many inorganic salts, including this compound, which shares its crystalline structure with the well-known cupric sulfate.

The First Synthesis of this compound

While a definitive first synthesis by a specific individual is not prominently documented, early preparations of this compound were a direct consequence of the availability of selenic acid and the understanding of isomorphism. One of the earliest detailed methods for preparing selenic acid, a necessary precursor, involved the oxidation of selenious acid with chlorine.[1] A historical method for the synthesis of this compound involved the reaction of an aqueous solution of selenious acid with copper carbonate, followed by oxidation with chlorine gas.[1] The resulting solution, upon concentration at temperatures below 65°C to prevent the formation of basic salts, would yield crystals of this compound.[1]

Quantitative Data

This section summarizes the key physical and chemical properties of this compound and its pentahydrate form in a structured tabular format for ease of comparison.

| Property | Value | Reference |

| Molecular Formula | Anhydrous: CuSO₄Se Pentahydrate: CuSO₄Se·5H₂O | [4][5] |

| Molecular Weight | Anhydrous: 206.51 g/mol Pentahydrate: 295.58 g/mol | [4][5] |

| CAS Number | Anhydrous: 15123-69-0 Pentahydrate: 10031-45-5 | [4][6] |

| Appearance | Pentahydrate: Blue triclinic crystals | [6] |

Table 1: General Properties of this compound

| Temperature (°C) | Solubility ( g/100 mL H₂O) | Reference |

| 0 | 12 | [7] |

| 10 | 14.5 | [7] |

| 20 | 17.5 | [7] |

| 30 | 21 | [7] |

| 40 | 25.2 | [7] |

| 60 | 36.5 | [7] |

| 80 | 53.7 | [7] |

Table 2: Solubility of this compound in Water

Due to the principle of isomorphism established by Mitscherlich, this compound pentahydrate (CuSeO₄·5H₂O) is expected to have a crystal structure very similar to that of cupric sulfate pentahydrate (CuSO₄·5H₂O).[3] The crystallographic data for cupric sulfate pentahydrate is provided below as a close approximation.

| Crystal System | Space Group | a | b | c | α | β | γ | Reference |

| Triclinic | P1 | 6.141 Å | 10.736 Å | 5.986 Å | 82.27° | 107.43° | 102.67° | [1] |

Table 3: Crystallographic Data of the Isomorphous Cupric Sulfate Pentahydrate

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, reflecting both historical and standard laboratory practices.

Historical Synthesis: Oxidation of Copper Selenite with Chlorine

This method is adapted from early 20th-century procedures and illustrates a foundational approach to the synthesis of this compound.[1]

Materials:

-

Selenious acid (H₂SeO₃)

-

Copper(II) carbonate (CuCO₃)

-

Chlorine gas (Cl₂)

-

Distilled water

-

Filtration apparatus

-

Evaporating dish

-

Heating mantle or water bath

Procedure:

-

Prepare a solution of selenious acid in distilled water.

-

Gradually add copper(II) carbonate to the selenious acid solution with constant stirring. Continue adding copper carbonate until a slight excess remains undissolved, indicating the complete neutralization of the acid.

-

Pass a steady stream of chlorine gas through the resulting suspension of copper selenite. The chlorine gas will oxidize the selenite to selenate. The reaction mixture will gradually change color as the solid copper carbonate and selenite dissolve to form soluble copper selenate and copper chloride.

-

Continue the passage of chlorine until the solution develops a distinct green color and all the solid has dissolved, leaving only the excess copper carbonate.

-

Filter the solution to remove the excess copper carbonate.

-

Gently heat the filtrate in an evaporating dish at a temperature not exceeding 65°C. Higher temperatures may lead to the formation of insoluble basic copper selenate.

-

Concentrate the solution until crystals begin to form upon cooling a small sample.

-

Allow the solution to cool slowly to room temperature to obtain crystals of this compound pentahydrate.

-

Collect the crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals at room temperature.

Standard Laboratory Synthesis: Reaction of Copper Carbonate with Selenic Acid

This method represents a more direct and common approach to synthesizing this compound in a modern laboratory setting.

Materials:

-

Selenic acid (H₂SeO₄)

-

Copper(II) carbonate (CuCO₃)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Filtration apparatus

-

Crystallizing dish

Procedure:

-

In a beaker, cautiously prepare a dilute solution of selenic acid by adding the acid to distilled water.

-

Gently warm the selenic acid solution on a heating plate.

-

Slowly and in small portions, add copper(II) carbonate to the warm selenic acid solution. Effervescence (release of CO₂) will occur. Continue adding copper carbonate until the effervescence ceases and a small amount of unreacted copper carbonate remains.

-

Stir the mixture and continue to warm it gently for a short period to ensure the reaction is complete.

-

Filter the hot solution to remove the excess copper carbonate.

-

Transfer the clear blue filtrate to a crystallizing dish.

-

Allow the solution to cool slowly to room temperature. Blue crystals of this compound pentahydrate will form.

-

For a higher yield, the solution can be further concentrated by gentle evaporation before cooling.

-

Isolate the crystals by filtration, wash with a minimal amount of cold distilled water, and air dry.

Mandatory Visualization

The following diagram illustrates the thermal decomposition pathway of this compound pentahydrate.

References

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. inorganic chemistry - Synthesis of copper selenide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Copper selenate, pentahydrate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Copper selenate, pentahydrate | CuH4O5Se | CID 516866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. COPPER(II) SELENATE | CAS#:10031-45-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Coordination Chemistry of Cupric Selenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of cupric selenate (CuSeO₄) represents a specialized yet significant area of inorganic chemistry. The interplay between the copper(II) ion, with its versatile coordination geometries, and the selenate anion, a potentially coordinating oxyanion, gives rise to a diverse range of molecular architectures with interesting structural, spectroscopic, and potentially therapeutic properties. This guide provides a comprehensive overview of the synthesis, structure, and characterization of this compound coordination complexes, with a focus on providing detailed experimental protocols and quantitative data to aid in further research and development.

Core Concepts in this compound Coordination

The coordination sphere of the copper(II) ion in these complexes is typically completed by various donor ligands, most commonly nitrogen-based ligands such as ammonia and ethylenediamine. The selenate ion can act as a non-coordinating counter-ion or as a ligand itself, binding to the copper center in a monodentate or bidentate fashion. The resulting complexes can be mononuclear, or form polymeric structures. The Jahn-Teller effect often influences the coordination geometry of the d⁹ Cu(II) ion, leading to distorted octahedral or square pyramidal environments.

Synthesis of this compound Coordination Complexes

The synthesis of this compound coordination complexes generally involves the reaction of a copper(II) salt, often copper(II) selenate itself or a more soluble precursor like copper(II) sulfate which is then reacted with a soluble selenate salt, with the desired ligand(s) in a suitable solvent, typically water or an aqueous-alcoholic mixture. Crystallization is often induced by slow evaporation, cooling, or the addition of a less polar solvent.

Experimental Protocol: Synthesis of Tetraamminecopper(II) Selenate Monohydrate ([Cu(NH₃)₄]SeO₄·H₂O)

This protocol is adapted from the general synthesis of tetraamminecopper(II) salts.[1]

Materials:

-

Copper(II) selenate pentahydrate (CuSeO₄·5H₂O) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated aqueous ammonia solution (e.g., 28-30%)

-

Ethanol or Isopropanol

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Prepare a saturated aqueous solution of the copper(II) salt. If starting with copper(II) sulfate, an equimolar amount of a soluble selenate salt (e.g., Na₂SeO₄) should be added.

-

In a fume hood, slowly add concentrated ammonia solution to the copper salt solution while stirring. A pale blue precipitate of copper(II) hydroxide will initially form.

-

Continue adding ammonia solution until the precipitate dissolves, and a deep royal blue solution is formed. This indicates the formation of the tetraamminecopper(II) complex cation, [Cu(NH₃)₄]²⁺.[2]

-

To induce precipitation of the complex salt, add ethanol or isopropanol to the solution until a crystalline precipitate is observed.[1]

-

Cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the dark blue crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in air or in a desiccator.

Experimental Protocol: Synthesis of Bis(ethylenediamine)copper(II) Selenate ([Cu(en)₂]SeO₄)

This protocol is based on the synthesis of similar bis(ethylenediamine)copper(II) complexes.

Materials:

-

Copper(II) selenate pentahydrate (CuSeO₄·5H₂O)

-

Ethylenediamine (en)

-

Ethanol

-

Distilled water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Dissolve a known amount of copper(II) selenate pentahydrate in a minimal amount of warm distilled water.

-

In a separate beaker, prepare a solution of ethylenediamine in water. A slight excess (e.g., 2.2 equivalents) of ethylenediamine is often used.

-

Slowly add the ethylenediamine solution to the copper selenate solution with constant stirring. The color of the solution will change to a deep violet-blue, indicating the formation of the [Cu(en)₂]²⁺ complex.

-

Slowly add ethanol to the solution to reduce the solubility of the complex and induce crystallization.

-

Allow the solution to stand, preferably at a reduced temperature, to promote the growth of well-defined crystals.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Structural Characterization

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of this compound coordination complexes.

Case Study: Tetraamminecopper(II) Selenate Monohydrate ([Cu(NH₃)₄]SeO₄·H₂O)

The crystal structure of tetraamminecopper(II) selenate monohydrate was determined by B. Morosin in 1969.[1] The compound is isostructural with its sulfate analog. The structure consists of a complex cation, [Cu(NH₃)₄(H₂O)]²⁺, and a selenate anion, SeO₄²⁻.[1]

The coordination geometry around the copper(II) ion is square pyramidal.[1] Four ammonia molecules form the square base, with a water molecule occupying the apical position.[1]

| Parameter | Value (Å) or (°) |

| Bond Lengths | |

| Cu-N (average) | ~2.10 |

| Cu-O (water) | ~2.33 |

| Coordination Geometry | Square Pyramidal |

Table 1: Selected Structural Data for [Cu(NH₃)₄(H₂O)]SO₄. Data for the isostructural selenate compound is expected to be very similar.[1]

Spectroscopic Properties

The coordination environment of the copper(II) ion in selenate complexes can be probed by various spectroscopic techniques, including UV-Visible, Infrared, and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Visible Spectroscopy

The UV-Vis spectra of this compound complexes are characterized by a broad d-d transition band in the visible region, which is responsible for their characteristic blue or violet colors. The position and intensity of this band are sensitive to the ligand field strength and the coordination geometry around the copper(II) center. For instance, the tetraamminecopper(II) ion exhibits a deep blue-violet color in solution.[1]

| Complex Cation | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| [Cu(NH₃)₄]²⁺ | Water | ~600-640 | ~50-100 |

| [Cu(en)₂]²⁺ | Water | ~550 | ~60 |

Table 2: Typical UV-Visible Absorption Data for Aqueous Copper(II) Ammine and Ethylenediamine Complexes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound complexes and for probing the coordination of the selenate anion. The vibrational modes of the selenate ion (a tetrahedral oxyanion) are sensitive to its coordination environment. A free selenate ion of Td symmetry will exhibit a strong, triply degenerate ν₃ stretching mode. If the selenate ion coordinates to the copper center, the symmetry is lowered, and this band may split. Additionally, the ν₁ symmetric stretching mode, which is IR-inactive in Td symmetry, may become weakly active.

| Vibrational Mode | Free SeO₄²⁻ (Td symmetry) | Coordinated SeO₄²⁻ (e.g., C₃v or C₂v) |

| ν₁ (A₁) | IR inactive | May become IR active (weak) |

| ν₃ (F₂) | One broad, strong band | Splits into two or three bands |

Table 3: Expected IR Spectral Changes for the Selenate Anion upon Coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic d⁹ copper(II) complexes. The g-values and hyperfine coupling constants (A) obtained from the EPR spectrum provide detailed information about the electronic structure and the nature of the bonding between the copper ion and its ligands. For axially symmetric complexes, such as many square pyramidal or tetragonally distorted octahedral copper(II) complexes, the spectrum is characterized by g∥ and g⊥, and A∥ and A⊥.

| Complex Type | Typical g∥ | Typical g⊥ | Typical A∥ (10⁻⁴ cm⁻¹) |

| [Cu(N₄)]²⁺ type (e.g., in aqueous ammonia) | ~2.2-2.3 | ~2.05-2.07 | ~150-200 |

Table 4: Representative EPR Parameters for Tetragonal Copper(II) Complexes with Nitrogen Donor Ligands.

Solution Chemistry

The stability of this compound complexes in solution is governed by the formation constants of the complex ions. The stepwise formation of ammine complexes of copper(II) is a classic example.

Ligand Exchange Equilibria

The formation of tetraamminecopper(II) from the hydrated copper(II) ion is a stepwise process, with each water ligand being successively replaced by an ammonia molecule.

The overall stability constant (β₄) for the formation of the tetraammine complex is large, indicating that this complex is highly favored in the presence of sufficient ammonia.

| Ligand | log(K₁) | log(K₂) | log(K₃) | log(K₄) | log(β₄) |

| Ammonia (NH₃) | 4.15 | 3.50 | 2.89 | 2.13 | 12.67 |

| Ethylenediamine | 10.55 | 9.05 | - | - | 19.6 |